

(R)-Lercanidipine: A Comprehensive Technical Review

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This technical guide provides an in-depth overview of **(R)-Lercanidipine**, including its chemical identity, pharmacological properties, and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Information

(R)-Lercanidipine is the (R)-enantiomer of the dihydropyridine calcium channel blocker, Lercanidipine. While the antihypertensive effects of racemic Lercanidipine are primarily attributed to the (S)-enantiomer, the (R)-isomer exhibits unique pharmacological activities that are the subject of ongoing research.

Chemical Structure:

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CAS Numbers:

Compound	CAS Number
(R)-Lercanidipine	185197-70-0
(R)-Lercanidipine Hydrochloride	187731-34-6

Molecular Formula: C36H41N3O6

Molecular Weight: 611.74 g/mol

Pharmacological Activity

(R)-Lercanidipine is a calcium channel blocker. While its affinity for L-type calcium channels is significantly lower than that of its (S)-enantiomer, it displays notable activity at T-type calcium channels. This interaction may contribute to the renal-protective effects observed with Lercanidipine treatment.

Beyond its effects on calcium channels, research indicates that **(R)-Lercanidipine** possesses anti-proliferative and anti-migratory effects on vascular smooth muscle cells (VSMCs). These effects appear to be independent of L-type calcium channel blockade, suggesting alternative mechanisms of action.

Quantitative Pharmacological Data

The following table summarizes key quantitative data regarding the pharmacological activity of **(R)-Lercanidipine**.



Parameter	Value	Cell Type/Model	Reference
T/L-type Calcium Channel Blockade Ratio	1.15	Guinea-pig ventricular myocytes	[1]
Inhibition of Fibrinogen-Induced Myocyte Migration	More pronounced effect than (S)-enantiomer	Arterial Myocytes (Smooth Muscle Cells)	[2]
Inhibition of [³H]thymidine Incorporation into DNA	Most potent enantiomer	Arterial Myocytes (Smooth Muscle Cells)	[2]

Experimental Protocols Enantioselective Synthesis of (R)-Lercanidipine

A definitive, step-by-step protocol for the exclusive synthesis of **(R)-Lercanidipine** is not readily available in a single public-domain source. However, the synthesis can be achieved through the chiral resolution of a racemic mixture of a key intermediate, the dihydropyridine carboxylic acid.

General Principle of Chiral Resolution:

- Preparation of Racemic Dihydropyridine Acid: A racemic mixture of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is synthesized.
- Formation of Diastereomeric Salts: The racemic acid is reacted with a chiral resolving agent, such as an enantiomerically pure amine (e.g., (S)-(-)-1-phenylethylamine), to form diastereomeric salts.
- Fractional Crystallization: The diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The salt containing the desired (R)dihydropyridine acid is isolated.



- Liberation of the (R)-Enantiomer: The purified diastereomeric salt is treated with an acid to liberate the enantiomerically pure (R)-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid.
- Final Esterification: The resolved (R)-acid is then coupled with the side chain, 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl alcohol, to yield **(R)-Lercanidipine**.

Measurement of T-type Calcium Channel Blockade

Methodology: Whole-cell patch-clamp electrophysiology is employed to measure the effect of **(R)-Lercanidipine** on T-type calcium currents.

- Cell Preparation: Guinea-pig ventricular myocytes are isolated.
- Electrophysiological Recording:
 - Cells are patch-clamped in the whole-cell configuration.
 - The holding potential is set to -90 mV.
 - A two-step voltage protocol is applied to differentiate between L-type and T-type currents.
 A step to -30 mV primarily elicits T-type currents, while a subsequent step to +20 mV activates L-type currents.
 - Currents are recorded in the absence (control) and presence of varying concentrations of (R)-Lercanidipine.
- Data Analysis: The percentage of inhibition of the peak T-type current by (R)-Lercanidipine
 is calculated and compared to the inhibition of the L-type current to determine the selectivity
 ratio.[1]

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

Methodology: The anti-proliferative effect of **(R)-Lercanidipine** on VSMCs is assessed by measuring the incorporation of [³H]thymidine into newly synthesized DNA.

• Cell Culture: Rat aortic smooth muscle cells are cultured in appropriate media.



- Treatment: Cells are treated with various concentrations of (R)-Lercanidipine in the
 presence of a mitogen, such as fetal bovine serum (FBS) or platelet-derived growth factor
 (PDGF).
- [3H]thymidine Incorporation: [3H]thymidine is added to the cell cultures for a defined period.
- Measurement: Cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
- Data Analysis: The reduction in [3H]thymidine incorporation in treated cells compared to control cells indicates the level of inhibition of cell proliferation.[2]

Signaling Pathways

The pharmacological effects of **(R)-Lercanidipine** are mediated through distinct signaling pathways.

Calcium Channel Blockade

The primary and most well-understood mechanism of action for dihydropyridines is the blockade of voltage-gated calcium channels. **(R)-Lercanidipine** shows a preference for T-type over L-type channels.



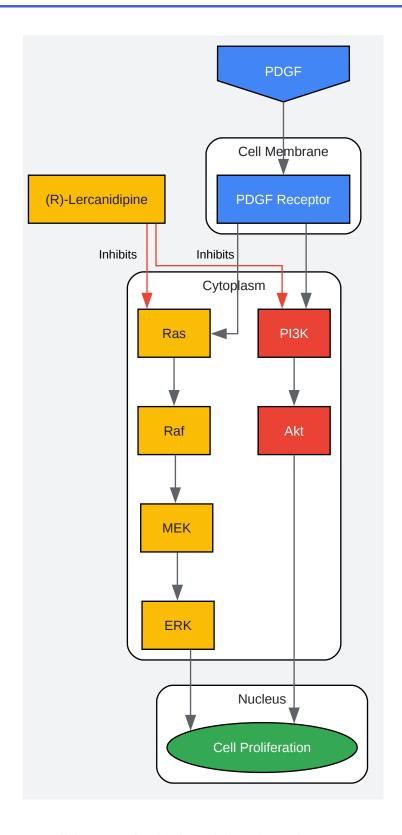
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Caption: **(R)-Lercanidipine**'s blockade of T-type calcium channels.

Inhibition of VSMC Proliferation

The anti-proliferative effects of **(R)-Lercanidipine** on vascular smooth muscle cells are thought to be mediated, at least in part, through the inhibition of the Ras-ERK and PI3K-Akt signaling pathways.





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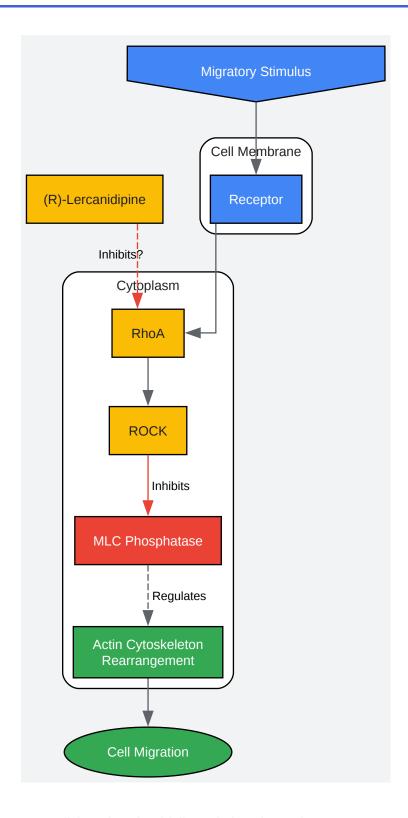
Caption: Inhibition of VSMC proliferation by (R)-Lercanidipine.



Inhibition of VSMC Migration

The migration of vascular smooth muscle cells is a complex process involving cytoskeletal rearrangements. The RhoA/ROCK pathway is a key regulator of this process. **(R)-Lercanidipine** has been shown to inhibit VSMC migration, suggesting a potential interaction with this pathway.





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Caption: Postulated inhibition of VSMC migration by (R)-Lercanidipine.



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